molecular formula C7H4ClFN2 B13912714 7-Chloro-8-fluoroimidazo[1,5-A]pyridine

7-Chloro-8-fluoroimidazo[1,5-A]pyridine

Cat. No.: B13912714
M. Wt: 170.57 g/mol
InChI Key: IOSXNZADASICJE-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoroimidazo[1,5-A]pyridine is a heterocyclic compound characterized by the presence of both chlorine and fluorine atoms on an imidazo[1,5-A]pyridine scaffold. This compound is part of a broader class of imidazopyridines, which are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoroimidazo[1,5-A]pyridine typically involves cyclocondensation reactions. One common method involves the reaction of 2-amino-4-chloropyridine with 2,2,2-trifluoroethylamine under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[1,5-A]pyridine ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper complexes and peroxides are sometimes used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-fluoroimidazo[1,5-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

7-Chloro-8-fluoroimidazo[1,5-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-8-fluoroimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
  • 6-Chloro-8-fluoroimidazo[1,2-a]pyridine
  • 3-Chloro-8-fluoroimidazo[1,2-a]pyridine

Comparison: 7-Chloro-8-fluoroimidazo[1,5-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and specific reactivity patterns, making it a valuable compound in various research applications .

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

7-chloro-8-fluoroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-5-1-2-11-4-10-3-6(11)7(5)9/h1-4H

InChI Key

IOSXNZADASICJE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C2C(=C1Cl)F

Origin of Product

United States

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